Pomalidomide-cyclohexane

PROTAC design linker optimization CRBN E3 ligase

PROTAC development is often hindered by flexible linkers causing suboptimal DC50 or off-target degradation. Pomalidomide-cyclohexane solves this with a rigid, hydrophobic spacer that restricts conformation for precise CRBN recruitment. - Rigid cyclohexane linker: Alters ternary complex geometry vs. alkyl/PEG; improves degradation efficiency and selectivity. - Terminal amine group: Enables direct amide coupling with carboxyl-bearing target ligands; no protecting groups needed. - Enhanced cell permeability: Lower PSA & higher cLogP vs. polar analogs; addresses passive diffusion bottlenecks.

Molecular Formula C19H21N3O4
Molecular Weight 355.4 g/mol
Cat. No. B15541094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePomalidomide-cyclohexane
Molecular FormulaC19H21N3O4
Molecular Weight355.4 g/mol
Structural Identifiers
InChIInChI=1S/C19H21N3O4/c23-15-10-9-14(17(24)21-15)22-18(25)12-7-4-8-13(16(12)19(22)26)20-11-5-2-1-3-6-11/h4,7-8,11,14,20H,1-3,5-6,9-10H2,(H,21,23,24)
InChIKeySNYYDCFMXULVPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pomalidomide-cyclohexane Ligand-Linker Conjugate for PROTACs


Pomalidomide-cyclohexane (CAS: 2924858-40-0, C19H21N3O4, MW: 355.39) is a synthetic conjugate comprising the cereblon (CRBN) E3 ubiquitin ligase ligand pomalidomide tethered to a cyclohexane-based linker [1]. This ligand-linker conjugate serves as a modular building block for the assembly of proteolysis-targeting chimeras (PROTACs) and molecular glue degraders, enabling recruitment of the CRBN E3 ligase to target proteins for ubiquitination and subsequent proteasomal degradation . The cyclohexane spacer provides a conformationally restrained, hydrophobic scaffold that influences the physicochemical properties and ternary complex geometry of the resulting heterobifunctional degraders .

Why Pomalidomide-cyclohexane Is Irreplaceable


Generic substitution among pomalidomide-based ligand-linker conjugates is precluded by the profound impact of linker composition on ternary complex formation, degradation efficiency, and physicochemical properties. Even minor alterations in linker length, flexibility, or hydrophobicity can abrogate productive ubiquitination or alter target selectivity [1]. The cyclohexane moiety in Pomalidomide-cyclohexane provides a rigid, conformationally restricted spacer that differs fundamentally from flexible alkyl or PEG-based linkers in terms of spatial orientation of the E3 ligase and target protein ligands, directly influencing the DC50 and degradation kinetics of the resulting PROTAC [2]. Furthermore, linker chemistry determines the aqueous solubility, cell permeability, and metabolic stability of the final degrader molecule, making empirical selection of the appropriate ligand-linker conjugate essential for successful degrader development [3].

Pomalidomide-cyclohexane vs. Comparator Conjugates


Cyclohexane Rigidity vs. Flexible Linkers

Pomalidomide-cyclohexane incorporates a cyclohexane spacer, providing conformational rigidity compared to flexible alkyl or PEG-based linkers. The rigid cyclohexane moiety restricts the spatial degrees of freedom between the CRBN ligand and the target protein ligand, which can influence ternary complex geometry and degradation efficiency [1]. In contrast, flexible linkers such as those in Pomalidomide-C3-NH2 (alkyl) or Pomalidomide-PEG4-azide (PEG) permit greater conformational sampling, potentially reducing the effective concentration of the target protein in proximity to the E3 ligase .

PROTAC design linker optimization CRBN E3 ligase

Physicochemical Profile vs. Carboxyl Analog

Pomalidomide-cyclohexane (MW 355.39) presents a lower molecular weight and greater hydrophobicity compared to its carboxylated analog Pomalidomide-cyclohexane-C-COOH (MW ~399.42, calculated). The absence of the terminal carboxylic acid in Pomalidomide-cyclohexane reduces hydrogen bond donors and acceptors, resulting in a higher calculated logP and potentially enhanced passive membrane permeability . This physicochemical distinction is critical for PROTACs targeting intracellular proteins where membrane penetration is required .

PROTAC building blocks physicochemical properties drug design

Terminal Amine for Direct Conjugation

Pomalidomide-cyclohexane presents a free terminal amine group on the cyclohexane ring, enabling direct conjugation to carboxylic acid-containing target protein ligands via amide bond formation . This contrasts with Pomalidomide-cyclohexane-C-COOH, which bears a terminal carboxyl group requiring activation (e.g., EDC/NHS) for conjugation to amine-containing ligands. The terminal amine in Pomalidomide-cyclohexane provides orthogonal reactivity and simplifies PROTAC assembly when coupling to carboxyl-bearing warheads .

PROTAC synthesis click chemistry conjugation chemistry

Pomalidomide-cyclohexane Application Scenarios


Rigid-Linker PROTAC Library Synthesis

Utilize Pomalidomide-cyclohexane as the CRBN-recruiting module in PROTAC libraries where linker rigidity is a critical variable. The conformationally restricted cyclohexane spacer provides a distinct spatial geometry compared to flexible alkyl or PEG linkers, enabling exploration of ternary complex conformations that may yield enhanced degradation efficiency or selectivity [1]. This is particularly valuable when preliminary flexible-linker PROTACs show suboptimal DC50 values or off-target degradation [2].

Hydrophobic Linker for Intracellular Delivery

Employ Pomalidomide-cyclohexane in PROTACs targeting intracellular proteins where passive membrane diffusion is required. The hydrophobic cyclohexane moiety, combined with the absence of polar carboxyl groups, yields a lower polar surface area and higher calculated logP compared to PEG-containing or carboxylated analogs [1]. This physicochemical profile may improve cellular uptake and intracellular target engagement, a common bottleneck in PROTAC development [2].

Amine-Terminated Building Block for Amide Coupling

Leverage the terminal amine of Pomalidomide-cyclohexane for direct amide bond formation with target protein ligands bearing carboxylic acid functional groups. This orthogonal reactivity eliminates the need for protecting group manipulations or linker activation steps required with carboxyl-terminated analogs, thereby reducing synthetic complexity and improving PROTAC assembly efficiency [1].

Linker Screening for Molecular Glue Degraders

Include Pomalidomide-cyclohexane in systematic linker-screening campaigns for molecular glue degraders targeting CRBN. The cyclohexane linker provides a unique structural motif distinct from the more commonly employed alkyl and PEG spacers, potentially yielding degrader molecules with novel target specificity or improved physicochemical properties [1]. Linker variation is a key strategy for optimizing degradation potency and selectivity [2].

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